4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with an acetyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of amino alcohols with α-haloacid chlorides under basic conditions.
Introduction of the Acetyl Group: The acetylation of the morpholine ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the acetylated morpholine with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxy-2-methoxyphenyl morpholine-4-carboxylate.
Reduction: 4-(2-Hydroxyethyl)-2-methoxyphenyl morpholine-4-carboxylate.
Substitution: 4-(2-Halophenyl)-2-methoxyphenyl morpholine-4-carboxylate.
Scientific Research Applications
4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and methoxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and methoxy groups, along with the morpholine ring, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10(16)11-3-4-12(13(9-11)18-2)20-14(17)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQWDADCCMMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.